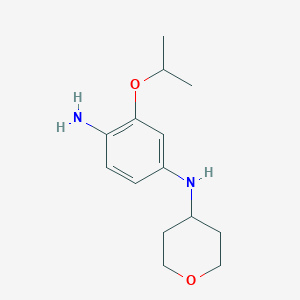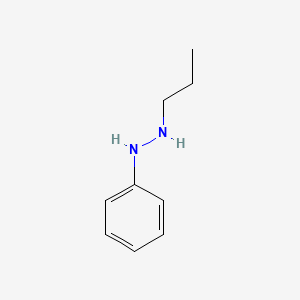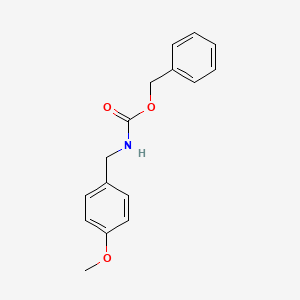
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile is a chemical compound with the molecular formula C15H17NO It is characterized by a cyclohexyl ring substituted with a phenyl group and an oxo group at the 4-position, and a propanenitrile group at the 3-position
Métodos De Preparación
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile typically involves the reaction of 4-oxo-1-phenylcyclohexane with a suitable nitrile reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance the reaction efficiency .
Análisis De Reacciones Químicas
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxo group and nitrile group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile can be compared with other similar compounds, such as:
3-(4-Oxo-1-phenylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)ethanenitrile: Similar structure but with one less carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)propanamide: Similar structure but with an amide group instead of a nitrile group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-(4-oxo-1-phenylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C15H17NO/c16-12-4-9-15(10-7-14(17)8-11-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-11H2 |
Clave InChI |
CJZYHYSPYZJFHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(CCC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)

